Enhanced Urease Inhibition Potency of 6-Fluoroimidazo[1,2-a]pyridine-Derived Oxazoles Relative to Clinical Standard Thiourea
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde was elaborated into a series of oxazole derivatives (4a-p) and evaluated for in vitro urease inhibition. The most potent derivative, 4i (IC50 = 5.68 ± 1.66 μM), derived from the 6-fluoro scaffold, exhibited approximately 3.8-fold greater potency than the standard clinical drug thiourea (IC50 = 21.37 ± 1.76 μM) [1].
| Evidence Dimension | Urease enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 4i (6-Fluoroimidazo[1,2-a]pyridine-oxazole derivative) IC50 = 5.68 ± 1.66 μM |
| Comparator Or Baseline | Thiourea (standard urease inhibitor drug) IC50 = 21.37 ± 1.76 μM |
| Quantified Difference | 3.8-fold increase in potency (lower IC50) |
| Conditions | In vitro urease inhibition assay; phenol red method; pH 6.8 |
Why This Matters
This data directly demonstrates that the 6-fluoroimidazo[1,2-a]pyridine core can confer superior urease inhibition compared to the established clinical standard, justifying its selection for antiulcer and antibacterial drug development programs over non-fluorinated alternatives.
- [1] Hussain, R., Rehman, W., Rahim, F., Mahmoud, A. M., Alanazi, M. M., Khan, S., Rasheed, L., & Khan, I. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. https://doi.org/10.1016/j.jsps.2023.05.026 View Source
